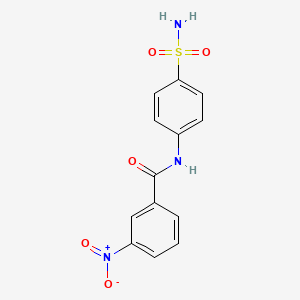

3-nitro-N-(4-sulfamoylphenyl)benzamide

Description

Properties

IUPAC Name |

3-nitro-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c14-22(20,21)12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKERFCQPKMSXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-nitro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3-nitrobenzoic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

3-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-nitro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

Ion Channel Modulation

- This compound : Exhibits dual effects on hERG1 and EAG1 potassium channels. At 2 µM, it enhances EAG1 slow inactivation (half-maximal inhibition at −73 mV) but inhibits hERG1 C-type inactivation, increasing outward currents .

- ICA-105574: A close analog with a 4-phenoxyphenyl group instead of sulfamoylphenyl. It acts as a hERG1 activator, shifting inactivation voltage by +180 mV via binding to the pore module (residues L622, F557, Y652) .

Enzyme Inhibition

- Carbonic Anhydrase (CA) Inhibition: The sulfamoyl group is critical for binding to CA active sites. Derivatives like 3l (thiourea-linked) show potent inhibition of mycobacterial CA (Ki = 12 nM) compared to human isoforms (Ki > 1 µM) .

Anti-Inflammatory and Metabolic Effects

- 16673-34-0 : The 2-(4-sulfamoylphenyl)ethyl chain and chloro-methoxy substitutions confer NLRP3 inflammasome inhibition, reducing ischemia-reperfusion injury in mice .

- N-(3-Chlorophenethyl)-4-nitrobenzamide : Activates glucokinase via H-bond interactions with Arg63, highlighting the role of nitro positioning in metabolic regulation .

Pharmacological Profiles

Table 2: Comparative Pharmacological Data

Structure-Activity Relationship (SAR) Insights

N-Linked Group: Sulfamoylphenyl enhances CA binding and solubility but may reduce hERG1 affinity compared to phenoxyphenyl (ICA-105574) . Phenoxy groups (e.g., ICA-105574) favor hydrophobic interactions with hERG1 pore residues .

Benzamide Substituents :

Q & A

Basic Question: What are the recommended synthetic routes for 3-nitro-N-(4-sulfamoylphenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step process starting with nitro-substituted benzoyl chloride and 4-aminobenzenesulfonamide. Key steps include:

Coupling Reaction : React 3-nitrobenzoyl chloride with 4-aminobenzenesulfonamide in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Optimization : Control reaction temperature (0–5°C during coupling) to minimize side reactions like hydrolysis. Solvent choice (e.g., DMF for solubility) and stoichiometric ratios (1:1.2 benzoyl chloride to sulfonamide) improve yields (~75–80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.